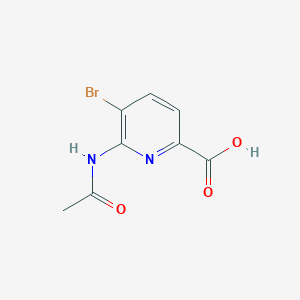

6-Acetamido-5-bromopicolinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-acetamido-5-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-4(12)10-7-5(9)2-3-6(11-7)8(13)14/h2-3H,1H3,(H,13,14)(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTDPOLVKAFLISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=N1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858630 | |

| Record name | 6-Acetamido-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875208-79-0 | |

| Record name | 6-Acetamido-5-bromopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 6 Acetamido 5 Bromopicolinic Acid

De Novo Synthesis Approaches to the Picolinic Acid Core

Building the central heterocyclic ring from acyclic precursors, known as de novo synthesis, offers a flexible route to the picolinic acid framework. This approach allows for the early introduction of desired substitution patterns by carefully selecting the starting materials.

Ring Formation and Cyclization Strategies

The construction of the pyridine (B92270) ring, the fundamental core of picolinic acid, can be achieved through various cyclization strategies. These methods typically involve the condensation of smaller, acyclic components to form the six-membered heterocycle.

A classic and versatile strategy is the Hantzsch pyridine synthesis, which traditionally involves a multi-component reaction between an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to produce a dihydropyridine (B1217469). acs.org This dihydropyridine intermediate must then be oxidized in a separate step to yield the aromatic pyridine ring. acs.org While iconic, the standard Hantzsch synthesis produces symmetrical products; generating unsymmetrical pyridines requires a stepwise approach. acs.org

Modern advancements have introduced metal-catalyzed methods that offer high efficiency and convergence. For instance, [2+2+2] cycloadditions of alkynes and nitriles, often catalyzed by transition metals like rhodium, provide a direct route to substituted pyridines. rsc.org This method constructs the ring in a single, atom-efficient step. rsc.org Iron-catalyzed cyclization of ketoxime acetates and aldehydes represents another pathway to forming the pyridine core. rsc.org

A general and fundamental strategy for heterocycle synthesis relies on the cyclization and subsequent dehydration of a precursor containing the heteroatom. For a six-membered ring like pyridine, this involves a 1,5-dicarbonyl compound reacting with an ammonia source. acs.org The initial reaction forms a dihydropyridine intermediate, which can then be oxidized to the final aromatic product. acs.org

The following table summarizes key de novo synthesis strategies for the pyridine ring.

Table 1: Selected De Novo Pyridine Synthesis Strategies| Method | Precursors | Key Features | Citation(s) |

|---|---|---|---|

| Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia | Forms a dihydropyridine intermediate requiring subsequent oxidation; typically yields symmetrical products. | acs.org |

| Metal-Catalyzed [2+2+2] Cycloaddition | Alkynes, Nitriles | Convergent and atom-efficient; often uses catalysts like rhodium to overcome thermal barriers. | rsc.org |

| Iron-Catalyzed Cyclization | Ketoxime acetates, Aldehydes | Provides a pathway to symmetrically substituted pyridines. | rsc.org |

| 1,5-Dicarbonyl Cyclization | 1,5-Dicarbonyl compound, Ammonia | Fundamental approach involving cyclization and dehydration/oxidation. | acs.org |

Stereoselective Introduction of Carboxylic Acid Functionality

While picolinic acid itself is achiral, the principles of asymmetric synthesis are crucial when chiral centers are present on substituents or when developing chiral catalysts based on the picolinic acid scaffold. uwindsor.canumberanalytics.com Asymmetric synthesis is defined as a reaction in which an achiral unit is converted into a chiral unit, resulting in unequal amounts of stereoisomers. uwindsor.ca

One established strategy for achieving stereoselectivity is the use of chiral auxiliaries. numberanalytics.com This involves temporarily attaching a chiral molecule to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com After the desired chiral center is created, the auxiliary is removed. Common examples include Evans' oxazolidinones and Oppolzer's camphorsultam. numberanalytics.com

Another powerful approach is enantioselective catalysis, which employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. uwindsor.ca This method is highly efficient and desirable. For example, novel axially chiral ligands have been synthesized by incorporating the chelating picolinic acid moiety with substituted BINOLs to create copper catalysts for asymmetric oxidative coupling reactions. acs.org

While direct stereoselective carboxylation of the pyridine ring at the C2 position is not a standard transformation, regioselective methods can be used to install the carboxylic acid group. Industrially, picolinic acid is often produced by the oxidation of 2-picoline (2-methylpyridine) with reagents like potassium permanganate (B83412) (KMnO₄) or through ammoxidation followed by hydrolysis of the resulting nitrile. wikipedia.org More recently, methods for the C4-selective carboxylation of pyridines using CO₂ have been developed, involving an initial C-H phosphination followed by a copper-catalyzed carboxylation. chemistryviews.org Although this method targets the C4 position, it highlights modern approaches to pyridine carboxylation. chemistryviews.org

Targeted Functionalization of Pyridine Precursor Molecules

An alternative and often more practical approach to synthesizing 6-acetamido-5-bromopicolinic acid involves starting with a pre-formed pyridine ring and introducing the required functional groups in a controlled, stepwise manner. The success of this strategy hinges on the ability to direct substituents to specific positions on the ring.

Regioselective Bromination Techniques

Introducing a bromine atom specifically at the C5 position of a 6-aminopyridine derivative requires overcoming the inherent reactivity patterns of the pyridine ring.

The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution compared to benzene. quimicaorganica.orgyoutube.com Direct electrophilic attack on pyridine is difficult and, when it occurs, typically directs the incoming electrophile to the C3 position. quimicaorganica.orgaklectures.com This is because the intermediates for C2 and C4 attack place a destabilizing positive charge on the electronegative nitrogen atom. quimicaorganica.org

However, the presence of strong electron-donating groups, such as an amino (-NH₂) or acetamido (-NHCOCH₃) group, can activate the ring and alter the regiochemical outcome. An amino group at the C2 position, for example, strongly activates the ring and directs electrophilic substitution to the C3 and C5 positions. rsc.org The acetamido group in the target molecule is a powerful activating group that directs incoming electrophiles ortho- and para- to itself.

Another strategy to control regioselectivity is through the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, towards both electrophilic and nucleophilic attack. researchgate.net For bromination, activating the N-oxide with an agent like p-toluenesulfonic anhydride (B1165640) allows for regioselective C2-bromination using a mild bromide source like tetrabutylammonium (B224687) bromide. nih.gov

The following table outlines factors influencing electrophilic bromination of pyridine.

Table 2: Control of Electrophilic Bromination on Pyridine Rings| Strategy | Mechanism | Outcome | Citation(s) |

|---|---|---|---|

| Unsubstituted Pyridine | Electrophilic Aromatic Substitution | Reaction is slow; substitution occurs at C3. | quimicaorganica.orgaklectures.com |

| Activating Groups (e.g., -NH₂) | Donates electron density into the ring. | Activates the ring and directs substitution to positions ortho and para to the group (C3 and C5 for a C2-substituent). | rsc.org |

| Pyridine N-Oxide Formation | Activation of the N-oxide followed by nucleophilic attack by bromide. | Allows for mild, regioselective bromination, often at C2. | nih.gov |

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. baranlab.org This strategy utilizes a directing metalation group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (e.g., n-BuLi or s-BuLi). baranlab.org This coordination directs the deprotonation of the nearest (ortho) proton on the ring, creating a lithiated intermediate. This intermediate can then be trapped by an electrophile, such as a bromine source (e.g., Br₂, C₂Br₂Cl₄), to install a substituent with high regioselectivity. researchgate.net

The amide functionality, such as the acetamido group in the target molecule, is an effective DMG. uwindsor.ca In the context of a 2-acetamidopyridine (B118701) derivative, the amide group would be expected to direct metalation to the C3 position. However, for synthesizing this compound, the strategy would likely involve a precursor like 2-acetamidopyridine. The acetamido group would direct lithiation to the C3 position. To achieve the desired 5-bromo substitution, one would need to start with a different precursor or combine DoM with other directing influences. For instance, a halogen atom already present on the ring can influence the site of a subsequent metal-halogen exchange or a second DoM. znaturforsch.com

The DoM strategy offers a predictable and highly regioselective alternative to electrophilic substitution, avoiding issues with mixed isomers. baranlab.org The combination of a directing group with a subsequent quench by an electrophile provides a robust method for constructing highly substituted pyridines. znaturforsch.comnih.gov

Selective Amidation at the Pyridine Ring

The introduction of the acetamido group at the C6-position of the 5-bromopicolinic acid backbone is a critical transformation, converting the amino precursor into the final product. This is typically achieved through acylation, a class of reactions that forms an amide bond. The success of this step hinges on the selective reaction of the amino group without disrupting the other functional groups on the pyridine ring, namely the bromine atom and the carboxylic acid.

Nucleophilic Acylation and Amide Bond Formation

The formation of the amide bond in this compound is achieved via nucleophilic acyl substitution. In this reaction, the nitrogen atom of the amino group on the precursor, 5-amino-6-bromopicolinic acid, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of an acetylating agent, most commonly acetic anhydride or acetyl chloride.

The reaction mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the primary amine's nitrogen atom attacks the carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling an acetate (B1210297) ion, which is a stable leaving group.

Deprotonation: The resulting positively charged nitrogen is deprotonated, often by a weak base such as pyridine or another amine molecule, to yield the final, neutral acetamido product. researchgate.net

This reaction is typically carried out in the presence of a base like pyridine, which not only acts as a catalyst but also neutralizes the acidic byproduct (e.g., hydrochloric acid if acetyl chloride is used), driving the reaction to completion. researchgate.netnih.govresearchgate.net

Catalyst-Mediated Amidation Reactions

To enhance reaction rates and yields, various catalysts can be employed for the acylation of aromatic amines. These catalysts function by activating the acetylating agent, making its carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Brønsted/Lewis Acid Catalysis: Mild Brønsted or Lewis acids can facilitate the reaction. For instance, tartaric acid has been shown to be an effective and environmentally benign catalyst for the N-acetylation of primary aromatic amines using acetic acid as the acetylating agent. ias.ac.in The acid catalyst protonates the carbonyl oxygen of the acetylating agent, which increases its electrophilicity and accelerates the rate of nucleophilic attack by the amine. ias.ac.in

Borane-Pyridine Complexes: Borane-pyridine complexes have emerged as efficient catalysts for direct amidation reactions. mdpi.com In the context of synthesizing this compound, a borane (B79455) catalyst could activate the carboxylic acid group of the acetylating agent. The use of borane-pyridine specifically is advantageous as it avoids the formation of byproduct amides that can occur with other borane-amine complexes. mdpi.com This method displays high functional group tolerance, which is critical given the presence of the bromo-substituent. mdpi.com

Optimization of Reaction Conditions and Yield Enhancement in Multi-step Syntheses

Role of Solvents, Temperature, and Pressure in Reaction Efficacy

The selection of an appropriate solvent is crucial for reaction success. For borane-pyridine catalyzed amidations, xylenes (B1142099) have proven to be a suitable solvent, with the higher boiling point leading to better yields compared to toluene (B28343), indicating a necessity for elevated temperatures for this particular catalytic cycle. mdpi.com For standard acetylations with acetic anhydride, pyridine itself can often serve as both the solvent and the catalyst. nih.gov In other cases, catalyst-free acylations have been successfully performed in water, offering a green alternative. orientjchem.org

Temperature plays a significant role in reaction kinetics. While many acetylations can proceed at room temperature, gentle heating, for example to 70°C, can increase the reaction rate without leading to significant degradation or side-product formation. researchgate.net In some catalytic systems, higher temperatures are necessary to achieve good conversion. mdpi.com

Pressure is less commonly a critical variable for amidation reactions themselves but can be vital in preceding steps, such as the catalytic hydrogenation of a nitro-group to form the precursor aminopicolinic acid, where pressures of around 2 MPa might be employed. nih.gov

The following table illustrates the effect of reaction conditions on a model amidation reaction.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Borane-Pyridine (5) | Toluene | 110 | 12 | 75 | mdpi.com |

| 2 | Borane-Pyridine (5) | Xylenes | 140 | 12 | 93 | mdpi.com |

| 3 | None | Water | Room Temp | 0.25 | 92 | orientjchem.org |

| 4 | Tartaric Acid (2) | Acetic Acid | 118 (Reflux) | 1.25 | 95 | ias.ac.in |

This table is representative of typical amidation reactions and illustrates the impact of different reaction parameters.

Catalyst and Reagent Selection for Enhanced Selectivity

The choice of catalyst and reagents is paramount for achieving high selectivity and yield. For the acetylation step, acetic anhydride is a common, effective, and inexpensive reagent. ijcrt.org

When catalysis is required, the choice can prevent unwanted side reactions. As mentioned, borane-pyridine is selected over other borane-amine complexes to prevent the catalyst itself from reacting with the carboxylic acid to form an undesired amide byproduct. mdpi.com Copper and palladium catalysts are instrumental in precursor synthesis, for instance, in Buchwald-Hartwig amination to introduce the amino group or in coupling reactions, but are less central to the final acetylation step itself. The selection of a specific catalyst can also be crucial for regioselectivity in the bromination step. For example, bromination of similar aromatic systems in the presence of acetic acid can lead to α-bromination, whereas using a base like KOH can direct the bromination to a different position on the aromatic ring. nih.gov

The table below shows how catalyst selection impacts a model copper-promoted bromination reaction relevant to precursor synthesis.

| Entry | Catalyst (20 mol%) | Base (1.0 equiv) | Solvent | Yield (%) | Reference |

| 1 | FeCl₃ | K₃PO₄ | DMSO | 65 | beilstein-journals.org |

| 2 | CoCl₂·6H₂O | K₃PO₄ | DMSO | 85 | beilstein-journals.org |

| 3 | Ni(OAc)₂·4H₂O | K₃PO₄ | DMSO | 85 | beilstein-journals.org |

| 4 | CuCl₂ | K₃PO₄ | DMSO | 88 | beilstein-journals.org |

| 5 | Cu(OAc)₂·H₂O | K₂CO₃ | DMSO | 95 | beilstein-journals.org |

This table demonstrates catalyst efficiency for a selective C5-bromination of an N-(quinolin-8-yl)benzamide, a reaction type relevant for preparing the precursor.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Applying green chemistry principles to the synthesis of this compound can reduce environmental impact and improve efficiency. Key strategies focus on atom economy, use of safer solvents, and employment of renewable or biodegradable catalysts.

For the crucial acetylation step, several green methodologies have been developed:

Aqueous Synthesis: Performing the acylation in water eliminates the need for volatile and often toxic organic solvents. Catalyst-free N-acylation with acetic anhydride in water at room temperature has been shown to be highly efficient, with short reaction times and simple work-up procedures. orientjchem.org

Biodegradable Catalysts: The use of naturally derived, biodegradable catalysts offers a sustainable alternative to heavy metal or harsh acid catalysts. Tartaric acid, used with glacial acetic acid, provides an inexpensive and environmentally friendly system for the N-acetylation of aromatic amines, producing only water as a byproduct. ias.ac.in Pyridine-2-carboxylic acid, an endogenous metabolite, has also been reported as an efficient and recyclable green catalyst for related multi-component reactions. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields. Acylation of amines in water has been successfully achieved under microwave conditions, aligning with green chemistry principles by reducing energy consumption compared to conventional heating. nih.gov

Catalyst-Free Conditions: Developing protocols that operate efficiently without a catalyst represents a significant step in sustainable synthesis. The N-acylation of various amines has been achieved in excellent yields using acetic anhydride in water under catalyst-free conditions, highlighting a simple and eco-friendly approach. orientjchem.org

These sustainable approaches not only minimize waste and environmental harm but also often lead to simpler, more cost-effective, and safer synthetic processes.

Advanced Reaction Chemistry and Derivatization Pathways of 6 Acetamido 5 Bromopicolinic Acid

Reactivity of the Bromine Moiety

The bromine atom at the C-5 position of the pyridine (B92270) ring is a key handle for the chemical modification of 6-acetamido-5-bromopicolinic acid. Its reactivity is significantly influenced by the electron-withdrawing nature of the adjacent carboxylic acid and the pyridine ring nitrogen, which makes the C-Br bond susceptible to both nucleophilic attack and transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine ring, further accentuated by the carboxylic acid and the bromine atom itself, facilitates nucleophilic aromatic substitution (SNAr) at the C-5 position. youtube.com In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex, which then expels the bromide ion to yield the substituted product. libretexts.org The rate and success of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions.

The displacement of the bromine atom by oxygen-based nucleophiles, such as hydroxides or alkoxides, provides a direct route to 5-hydroxy and 5-alkoxy derivatives of 6-acetamidopicolinic acid. These reactions typically require a strong base and elevated temperatures to proceed efficiently. For instance, the reaction with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or dimethylformamide would be expected to yield the 5-methoxy derivative. While specific examples for this compound are not prevalent in readily available literature, the general principles of SNAr on similar electron-poor heteroaromatics suggest the feasibility of this transformation.

The introduction of nitrogen-based nucleophiles is a critical transformation for creating analogues with diverse biological activities. The reaction of this compound with various amines, such as primary and secondary amines, can lead to the formation of 5-amino-substituted picolinic acids. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide generated during the reaction. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, also offers a powerful alternative for forming C-N bonds with a wide range of amines under milder conditions. chemspider.com

A general procedure for the amination of a related bromopyridine involves heating the substrate with an amine in a solvent like toluene (B28343) in the presence of a palladium catalyst and a strong base. chemspider.com For instance, the reaction of 2-bromo-6-methyl pyridine with (+/-)-trans-1,2-diaminocyclohexane in the presence of a palladium catalyst and sodium tert-butoxide yields the corresponding diamine-substituted pyridine. chemspider.com

The formation of new carbon-carbon bonds via SNAr at the C-5 position can be achieved using carbon-based nucleophiles. Cyanation, the introduction of a nitrile group (-CN), can be accomplished using a cyanide source like potassium cyanide. researchgate.net This reaction would produce 6-acetamido-5-cyanopicolinic acid, a versatile intermediate that can be further elaborated.

Alkylation through traditional SNAr with carbanions is less common for this type of substrate due to potential side reactions. However, under specific conditions, organometallic reagents might be employed to achieve C-C bond formation.

Transition-Metal-Catalyzed Cross-Coupling Reactions at the C-Br Bond

Transition-metal-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for the functionalization of aryl halides, including this compound. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide. libretexts.org This reaction is widely used in academia and industry for the synthesis of biaryls and other conjugated systems. nih.gov For this compound, a Suzuki-Miyaura coupling would involve its reaction with a suitable boronic acid in the presence of a palladium catalyst, a base, and an appropriate solvent system to yield a 6-acetamido-5-arylpicolinic acid.

The general conditions for a Suzuki-Miyaura coupling often involve a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf), a base like sodium carbonate or potassium phosphate, and a solvent mixture such as dioxane/water or toluene/water. Microwave irradiation can also be employed to accelerate the reaction. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Bromoindole | Phenylboronic acid | Pd-Nanoparticles | K2CO3 | Water/Ethanol (B145695) | 37 | - | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 70-80 | Good | mdpi.com |

| 6-chloro-5-dialkylaminopyridazinone | Various arylboronic acids | Pd-SPhos catalyst system | - | - | 135-140 (Microwave) | Moderate to Good | nih.gov |

| 4-Amino-6-chloropicolinate | (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid | Palladium catalyst | - | - | - | >60 | chemspider.com |

Note: This table presents generalized conditions from reactions on similar substrates to illustrate typical parameters. Specific optimization for this compound would be required.

The choice of catalyst, base, solvent, and temperature is crucial for the success of the Suzuki-Miyaura coupling and needs to be optimized for each specific substrate combination. The electronic and steric properties of both the boronic acid and the this compound will influence the reaction outcome.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. For this compound, the bromine atom at the C-5 position serves as the halide partner. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.

The general reaction scheme involves the coupling of the aryl bromide with a terminal alkyne (R-C≡CH) to yield the corresponding 5-alkynyl-6-acetamidopicolinic acid derivative. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and preventing side reactions, such as homocoupling of the alkyne (Glaser coupling). While direct examples with this compound are not prevalent in cited literature, the reactivity of similar brominated aromatic systems is well-established. researchgate.net For instance, the Sonogashira coupling of bromotryptophan derivatives has been successfully demonstrated, highlighting the feasibility of this transformation on complex, nitrogen-containing heterocyclic systems. researchgate.net

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates oxidative addition to the C-Br bond. |

| Co-catalyst | Copper(I) iodide (CuI) | Activates the terminal alkyne. |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Scavenges HBr produced during the reaction. |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants. |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | The alkyne coupling partner. |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines from aryl halides. In the context of this compound, the C-Br bond can be converted to a C-N bond by reacting it with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

This transformation is a key strategy for introducing diverse amino functionalities onto the picolinic acid scaffold. The choice of ligand is critical and often dictates the scope and efficiency of the reaction. Commonly used ligands include bulky, electron-rich phosphines like those from the Buchwald or Hartwig groups. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is required to deprotonate the amine and facilitate the catalytic cycle.

Table 2: Key Components for Buchwald-Hartwig Amination

| Component | Example Reagent | Role |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and facilitates reductive elimination. |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine nucleophile. |

| Amine | Alkylamines, Arylamines, Heterocyclic amines | The nitrogen source for the new C-N bond. |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent. |

Other Coupling Variants (e.g., Negishi, Stille)

Beyond Sonogashira and Buchwald-Hartwig reactions, other palladium-catalyzed cross-coupling methods can be employed to functionalize the C-5 position of this compound.

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide. For this compound, an alkyl or aryl zinc reagent (R-ZnX) could be used to introduce a variety of substituents at the C-5 position. The Negishi reaction is known for its high functional group tolerance and is particularly useful for forming C(sp²)-C(sp³) bonds. nih.gov The synthesis of α-heteroaryl-α-amino acids from heteroaromatic halides has been achieved using this method, demonstrating its utility for similar substrates. nih.gov

Stille Coupling : The Stille reaction utilizes an organostannane reagent (R-SnR'₃) to couple with the organic halide. This method offers the advantage of being relatively insensitive to the presence of water and air, and the organostannane reagents are often stable and can be purified by chromatography. A wide range of alkyl, vinyl, aryl, and alkynyl groups can be introduced onto the picolinic acid core using this approach.

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group at the C-2 position is a key handle for another set of derivatization pathways, allowing for the synthesis of esters, amides, and other related functional groups.

Esterification and Amidation Reactions

Esterification : The carboxylic acid can be converted to an ester through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic conditions. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, often requiring a large excess of the alcohol or removal of water to drive the reaction to completion. masterorganicchemistry.commasterorganicchemistry.com Alternatively, the carboxylic acid can be activated first, for example by conversion to an acyl chloride or by using coupling agents, followed by reaction with an alcohol.

Amidation : The formation of an amide bond from the carboxylic acid and an amine is a cornerstone of medicinal chemistry. mdpi.com Direct condensation of the carboxylic acid with an amine requires high temperatures and is often inefficient. Therefore, coupling agents are typically employed. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can facilitate amide bond formation under mild, room temperature conditions. researchgate.net Other strategies involve the use of boron-based reagents or transition-metal catalysis to promote the direct amidation of carboxylic acids. mdpi.comucl.ac.uk

Table 3: Common Coupling Agents for Amidation

| Coupling Agent | Activating Mechanism | Typical Conditions |

|---|---|---|

| Carbodiimides (e.g., DCC, EDC) | Forms an O-acylisourea intermediate. | Often used with additives like HOBt to prevent side reactions. |

| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | Forms an activated phosphonium ester. | Room temperature, in aprotic solvents like DMF. |

Decarboxylation Mechanisms and Pathways

Decarboxylation, the removal of the carboxylic acid group, from picolinic acid derivatives can be a challenging transformation. The stability of the pyridine ring often requires harsh conditions to effect the loss of CO₂. Thermal decarboxylation may be possible at very high temperatures, but often leads to decomposition.

Catalytic methods can facilitate decarboxylation under milder conditions. For instance, certain transition metal catalysts, particularly those based on copper or silver, are known to promote the decarboxylation of aromatic carboxylic acids. The mechanism often involves the formation of a metal carboxylate salt, followed by the extrusion of CO₂ and subsequent protonolysis of the resulting organometallic intermediate to yield the decarboxylated pyridine derivative, 2-acetamido-3-bromopyridine.

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, providing access to further synthetic modifications.

Reduction to Alcohol : Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are commonly used to reduce carboxylic acids to primary alcohols. youtube.com The reaction with LiAlH₄ is typically carried out in an anhydrous ether solvent like THF, followed by an aqueous workup. Borane-THF complex (BH₃·THF) is another effective reagent that offers different selectivity profiles compared to LiAlH₄. youtube.com More recently, catalytic methods using manganese(I) complexes have been developed for the hydrosilylation and reduction of carboxylic acids to alcohols under milder conditions. nih.gov

Reduction to Aldehyde : The partial reduction of a carboxylic acid to an aldehyde is more complex as aldehydes are more easily reduced than carboxylic acids. This transformation requires carefully chosen reagents and conditions to prevent over-reduction to the alcohol. One approach involves converting the carboxylic acid to a more reactive derivative, such as a Weinreb amide or an acyl chloride, which can then be reduced in a controlled manner. More direct methods have also been developed, such as the use of pinacolborane with a triflylpyridinium reagent, which allows for the rapid and selective conversion of carboxylic acids to aldehydes at ambient temperature. researchgate.net

Modifications and Transformations of the Acetamido Group

The acetamido group (-NHCOCH₃) is a key functional handle that can be subjected to various chemical transformations to generate a diverse range of derivatives. These modifications can alter the electronic properties and biological activity of the parent molecule.

The amide bond of the acetamido group can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding amino derivative, 6-amino-5-bromopicolinic acid. This reaction is a fundamental transformation for accessing the free amine, which can then serve as a precursor for further functionalization.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid, the carbonyl oxygen of the acetamido group is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination of acetic acid lead to the formation of the ammonium (B1175870) salt of the aminopyridine.

Base-Promoted Hydrolysis: Under basic conditions, typically using a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide. This is followed by the departure of the amide anion, which is a poor leaving group. The reaction is often driven to completion by heating.

Due to the absence of specific experimental data for the hydrolysis of this compound, the following table provides general conditions for the hydrolysis of a related compound, acetamide (B32628), to illustrate the reaction conditions.

| Reagent | Conditions | Product |

| Dilute HCl | Heating | Acetic acid and ammonium chloride. sciforum.net |

| Dilute NaOH | Heating | Sodium acetate (B1210297) and ammonia (B1221849). sciforum.net |

This table illustrates general hydrolysis conditions for acetamide as a model compound.

The nitrogen atom of the acetamido group possesses a lone pair of electrons, which can participate in nucleophilic reactions, although its reactivity is significantly reduced due to the delocalization of the lone pair into the adjacent carbonyl group. Nevertheless, under appropriate conditions, N-alkylation and N-acylation can be achieved.

N-Alkylation: The introduction of an alkyl group onto the nitrogen of the acetamido moiety can be challenging due to the competing O-alkylation of the amide oxygen and potential alkylation of the pyridine ring nitrogen. However, methods developed for the N-alkylation of 2-pyridones, which are tautomeric isomers of 2-acetamidopyridines, can provide insights into potential synthetic strategies. sciforum.netresearchgate.netrsc.org For instance, the use of a strong base to deprotonate the amide followed by reaction with an alkyl halide is a common approach.

N-Acylation: The introduction of a second acyl group to form an imide is also a possible transformation. This typically requires a strong acylating agent and a base to facilitate the reaction. N-acylation can be used to introduce further diversity into the molecular structure. A variety of methods for the N-acylation of amines have been developed, which could potentially be adapted for this purpose. orientjchem.org

The following table summarizes general conditions for N-alkylation of 2-pyridones, which can be considered as analogous systems.

| Alkylating Agent | Base | Solvent | Regioselectivity (N- vs. O-alkylation) |

| Benzyl halides | i-Pr₂NEt | Water with Tween 20 | >5:1. researchgate.net |

| Primary alkyl halides | i-Pr₂NEt | Water with Tween 20 | >6:1. researchgate.net |

| Secondary alkyl halides | i-Pr₂NEt | Water with Tween 20 | >2.4:1. researchgate.net |

This table presents data for the N-alkylation of 2-pyridones as model compounds.

Electrophilic Aromatic Substitution on the Pyridine Ring (if applicable)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. However, the pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. chemicalbook.com The presence of additional electron-withdrawing groups, such as the carboxylic acid and the bromine atom in this compound, further deactivates the ring, making electrophilic aromatic substitution reactions highly challenging.

Photochemical Reactions and Mechanistic Insights

The presence of a bromine atom on the pyridine ring introduces the possibility of photochemical reactions. Halogenated aromatic compounds are known to undergo photolysis, often leading to the cleavage of the carbon-halogen bond.

The photochemical behavior of bromoaromatic compounds typically involves the absorption of UV light, which excites the molecule to a higher electronic state. This can lead to the homolytic cleavage of the C-Br bond, generating a pyridyl radical and a bromine radical. The resulting pyridyl radical can then undergo a variety of reactions, such as hydrogen abstraction from the solvent or reaction with other radical species.

Furthermore, photochemical methods have been developed for the bromination of aromatic compounds, often involving radical mechanisms. dicp.ac.cnrsc.orgnih.govrsc.org It is conceivable that under specific photochemical conditions, further bromination of the pyridine ring could occur, although this would be highly dependent on the reaction conditions and the relative reactivity of the different positions on the ring.

Spectroscopic Characterization Methodologies for Structural Elucidation of 6 Acetamido 5 Bromopicolinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of one- and two-dimensional spectra, it is possible to map out the precise arrangement of atoms and their chemical environments within 6-Acetamido-5-bromopicolinic acid.

One-Dimensional NMR (¹H, ¹³C) Techniques

One-dimensional NMR provides fundamental information about the number and type of protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature two signals for the pyridine (B92270) ring protons. Due to the substitution pattern, these protons (at C3 and C4) would likely appear as singlets or very finely split doublets, depending on the long-range coupling constants. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the bromine atom, and the electron-donating acetamido group. The acetamido group itself will present two signals: a sharp singlet for the methyl (CH₃) protons and a broader singlet for the amide (NH) proton, which is exchangeable with D₂O. The carboxylic acid proton (COOH) typically appears as a broad singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon-13 NMR spectrum reveals all the unique carbon atoms in the structure. For this compound, eight distinct signals are anticipated. The carbonyl carbons of the carboxylic acid and the acetamido group would resonate at the lowest field (highest ppm). The five carbons of the pyridine ring will have their chemical shifts dictated by the attached substituents. The carbon bearing the bromine atom (C5) will be significantly shielded compared to an unsubstituted carbon, while the carbons adjacent to the nitrogen and the carboxylic acid group (C2 and C6) will be deshielded. The methyl carbon of the acetamido group will appear at the highest field (lowest ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar substituted picolinic and nicotinic acid structures.

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 (Pyridine) | 8.0 - 8.4 | 120 - 125 |

| H4 (Pyridine) | 7.8 - 8.2 | 140 - 145 |

| NH (Amide) | 9.0 - 10.5 | N/A |

| CH₃ (Acetamido) | 2.1 - 2.4 | 24 - 26 |

| COOH | 12.0 - 14.0 | 165 - 170 |

| C2 (Pyridine) | N/A | 148 - 152 |

| C5 (Pyridine) | N/A | 115 - 120 |

| C6 (Pyridine) | N/A | 145 - 150 |

| C=O (Acetamido) | N/A | 168 - 172 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would primarily confirm the connectivity between the protons on the pyridine ring, if any coupling exists. youtube.com However, given the substitution pattern, strong cross-peaks are not expected in the aromatic region, confirming the isolated nature of the ring protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edulibretexts.org This is an essential experiment for definitively assigning the carbon signals. For instance, the proton signal in the 8.0-8.4 ppm range would show a cross-peak to the carbon signal in the 120-125 ppm range, assigning them both to the C3/H3 pair. Similarly, the methyl proton singlet would correlate to the high-field carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). libretexts.orgresearchgate.net HMBC is instrumental in piecing together the entire molecular structure. Key correlations would include:

The methyl protons (CH₃) showing a cross-peak to the acetamido carbonyl carbon (C=O).

The amide proton (NH) correlating to the C6 and C5 carbons of the pyridine ring.

The H3 proton showing correlations to the C2, C4, and C5 carbons.

The H4 proton correlating to the C2, C5, and C6 carbons. These correlations unambiguously establish the position of the substituents on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This can be useful for confirming the spatial arrangement of substituents. For example, a NOESY cross-peak between the amide proton (NH) and the H4 proton would provide evidence for a specific rotational conformation of the acetamido group.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers clues to its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the elemental formula of the molecular ion. For this compound (C₈H₇BrN₂O₃), HRMS would confirm the presence and number of bromine atoms due to their characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The exact mass measurement would distinguish its formula from any other combination of atoms that might have the same nominal mass.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments is predictable and serves as a fingerprint for the molecule's structure. libretexts.org For this compound, key fragmentation pathways would likely include:

Loss of a hydroxyl radical (-•OH, 17 Da): A common fragmentation for carboxylic acids, leading to a prominent [M-17]⁺ ion. docbrown.info

Loss of a carboxyl group (-•COOH, 45 Da): Another characteristic fragmentation of carboxylic acids, resulting in an [M-45]⁺ peak. libretexts.org

Loss of ketene (B1206846) (CH₂=C=O, 42 Da): Cleavage of the acetamido group can lead to the loss of a neutral ketene molecule, giving an [M-42]⁺ ion corresponding to the resulting amino-bromo-picolinic acid structure.

Alpha-cleavage: Scission of the bond between the pyridine ring and the carboxylic acid group could produce a phenyl cation fragment containing the bromine and acetamido groups, or a [COOH]⁺ fragment at m/z 45. docbrown.info

Table 2: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Origin |

| 258/260 | [C₈H₇BrN₂O₃]⁺ | Molecular Ion ([M]⁺) |

| 241/243 | [C₈H₆BrN₂O₂]⁺ | Loss of •OH (M-17) |

| 216/218 | [C₇H₇BrN₂O]⁺ | Loss of CO₂ (M-44) |

| 213/215 | [C₇H₆BrN₂O]⁺ | Loss of •COOH (M-45) |

| 199/201 | [C₆H₅BrN₂]⁺ | Loss of •COOH and C=O |

| 105 | [C₆H₅C=O]⁺ | Acylium ion from cleavage of related structures docbrown.info |

| 77 | [C₆H₅]⁺ | Phenyl cation from cleavage docbrown.info |

Note: The paired m/z values reflect the isotopic distribution of ⁷⁹Br and ⁸¹Br.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the types of chemical bonds, and therefore the functional groups, present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. The IR spectrum of this compound would display several key absorption bands confirming its structure.

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid.

N-H Stretch: A moderate to sharp peak around 3300-3500 cm⁻¹ corresponds to the N-H bond of the secondary amide (acetamido group).

C=O Stretches: Two distinct and strong carbonyl absorption bands would be visible. The carboxylic acid carbonyl typically appears around 1700-1725 cm⁻¹, while the amide carbonyl (Amide I band) is found around 1650-1680 cm⁻¹. researchgate.net

C=C and C=N Stretches: Absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic pyridine ring.

N-H Bend: The bending vibration of the amide N-H bond (Amide II band) usually appears near 1510-1550 cm⁻¹.

C-O Stretch: The stretching vibration of the carboxylic acid C-O bond will be present in the 1210-1320 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Amide | N-H Stretch | 3300 - 3500 | Moderate, Sharp |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Amide | C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Pyridine Ring | C=C, C=N Stretches | 1450 - 1600 | Moderate |

| Amide | N-H Bend (Amide II) | 1510 - 1550 | Moderate |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for investigating the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, this method provides valuable information about the nature of the chromophores present and the extent of conjugation. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

For aromatic and heterocyclic compounds such as picolinic acid derivatives, the principal electronic transitions observed are typically π → π* and n → π. The π → π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally of high intensity. The n → π* transitions, which involve the promotion of an electron from a non-bonding orbital (e.g., on a nitrogen or oxygen atom) to a π* antibonding orbital, are typically of lower intensity.

While specific experimental UV-Vis absorption data for this compound is not extensively reported in publicly accessible literature, studies on closely related compounds, such as 6-bromopicolinic acid, offer insights. For instance, the photochemistry of 6-bromopicolinic acid involves the absorption of UV light, which populates excited singlet and triplet states, leading to the cleavage of the carbon-bromine bond. The triplet excited state of the zwitterionic form of 6-bromopicolinic acid at a pH of 1 has been detected with a maximum absorption at 320 nm. This indicates that the picolinic acid moiety substituted with bromine is photoactive and its electronic transitions can be probed by UV-Vis spectroscopy.

The introduction of an acetamido group at the 6-position is expected to influence the electronic spectrum. The acetyl group may act as an auxochrome, potentially causing a shift in the absorption maxima (a bathochromic or hypsochromic shift) and a change in the absorption intensity (a hyperchromic or hypochromic effect) compared to the parent 6-bromopicolinic acid. The precise nature of these effects would depend on the interplay between the electron-withdrawing nature of the bromine and carboxylic acid groups and the electronic character of the acetamido substituent.

A hypothetical UV-Vis analysis of this compound would likely be conducted by dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727), that does not absorb in the region of interest. The resulting spectrum would be a plot of absorbance versus wavelength, from which the absorption maxima (λmax) can be determined.

Table 4.4.1: Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε1) (L mol-1 cm-1) | λmax 2 (nm) | Molar Absorptivity (ε2) (L mol-1 cm-1) | Transition Type |

| Methanol | Data not available | Data not available | Data not available | Data not available | π → π* / n → π |

| Ethanol | Data not available | Data not available | Data not available | Data not available | π → π / n → π* |

Note: This table is for illustrative purposes, as specific experimental data is not currently available in the cited literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

For this compound, a single-crystal X-ray diffraction experiment would yield a detailed molecular structure, confirming the connectivity of the atoms and revealing its conformation in the solid state. The data obtained are crucial for understanding how the molecule organizes itself in a crystal lattice, which can influence its physical properties, including solubility and melting point.

While a crystal structure for this compound itself is not found in the surveyed literature, extensive crystallographic studies have been performed on analogous compounds. For example, the crystal structures of 5-bromopicolinic acid monohydrate and 3-bromopicolinic acid have been determined. researchgate.netfishersci.no 5-Bromopicolinic acid monohydrate crystallizes in the triclinic space group P-1. researchgate.net Furthermore, metal complexes of 6-bromopicolinic acid have been structurally characterized, revealing how the ligand coordinates to metal centers. In these complexes, the 6-bromopicolinate ligand typically acts as a bidentate N,O-chelating agent. Studies on nickel(II) complexes with 6-bromopicolinic acid have even identified the existence of pseudopolymorphs, which are crystals that have the same chemical composition but differ in the number of solvent molecules in the crystal lattice.

The crystallographic data for a compound are typically presented in a standardized format, including the crystal system, space group, unit cell parameters, and refinement statistics.

Table 4.5.1: Illustrative Single-Crystal X-ray Diffraction Data Format for a Picolinic Acid Derivative

| Parameter | Value |

| Chemical Formula | C8H7BrN2O3 |

| Formula Weight | Calculated from formula |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (Å3) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Density (calculated) (g/cm3) | Data not available |

| R-factor (%) | Data not available |

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction study. Specific experimental values for this compound are not available in the cited literature.

The determination of the crystal structure of this compound and its derivatives would provide invaluable information for structure-property relationship studies and for the rational design of new materials with desired characteristics.

Computational and Theoretical Investigations of 6 Acetamido 5 Bromopicolinic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT), a powerful quantum mechanical modeling method, has been employed to investigate the structural and electronic properties of 6-acetamido-5-bromopicolinic acid. These calculations provide a fundamental understanding of the molecule at the atomic level.

Geometry Optimization and Electronic Structure Analysis

The initial step in the computational analysis involved the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy state. The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that characterize the molecule's structure.

Subsequent to geometry optimization, an analysis of the electronic structure was performed. This involves mapping the electron density distribution across the molecule, which is crucial for understanding its chemical behavior. The electronic structure analysis provides insights into the locations of electron-rich and electron-deficient regions, which are key determinants of the molecule's reactivity.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a pivotal role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies a higher propensity for chemical reactions.

For this compound, the HOMO-LUMO analysis provides a theoretical framework for predicting its reactivity towards electrophiles and nucleophiles. The spatial distribution of these orbitals highlights the specific atoms or regions of the molecule that are most likely to participate in chemical reactions.

Vibrational Frequency Calculations and Spectroscopic Parameter Prediction

Vibrational frequency calculations were carried out to predict the infrared (IR) and Raman spectra of this compound. These calculations identify the fundamental vibrational modes of the molecule, each corresponding to a specific type of atomic motion, such as stretching, bending, and twisting of chemical bonds. The calculated vibrational frequencies can be compared with experimental spectroscopic data to confirm the molecular structure and to aid in the interpretation of experimental spectra.

The predicted spectroscopic parameters, including the frequencies and intensities of the vibrational bands, provide a theoretical fingerprint of the molecule, which can be valuable for its identification and characterization.

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. These descriptors include, but are not limited to, electronegativity, chemical hardness, and electrophilicity index. By calculating these descriptors for this compound, it is possible to establish quantitative structure-reactivity relationships.

These correlations provide a deeper understanding of how the molecule's structural features influence its chemical behavior. For instance, the electrophilicity index can predict the molecule's ability to act as an electrophile in a chemical reaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

To explore the dynamic behavior of this compound, molecular dynamics (MD) simulations were performed. These simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the molecule. By analyzing the trajectories of the atoms, it is possible to identify the most stable conformations and the energy barriers between them.

Furthermore, MD simulations can be used to investigate the influence of the solvent on the molecule's structure and behavior. By simulating the molecule in a solvent environment, it is possible to understand how interactions with solvent molecules affect its conformation and reactivity.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, intermediates, and reaction pathways. This information is crucial for understanding the kinetics and thermodynamics of the reaction.

In Silico Design of Novel Derivatives with Predicted Reactivity

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific computational and theoretical investigations focused on this compound. Consequently, there is no published research detailing the in silico design of novel derivatives of this specific compound or their predicted reactivity.

While computational studies are a common practice in modern drug discovery and materials science for predicting molecular properties and guiding the synthesis of new chemical entities, such research has not been applied to or published for this compound. General computational methods often employed in such studies include:

Quantum Chemical Calculations: Used to determine the electronic structure, molecular geometry, and reactivity descriptors (e.g., HOMO/LUMO energies, electrostatic potential maps).

Molecular Docking: A method to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor.

Molecular Dynamics Simulations: Used to understand the dynamic behavior of molecules over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling: A statistical approach to correlate the chemical structure of a compound with its biological activity.

The lack of available data prevents the creation of detailed research findings or data tables specifically for this compound and its derivatives as requested. Future research initiatives would be required to generate the necessary data to populate such tables and provide insights into the predicted reactivity of novel derivatives based on this scaffold.

Applications and Emerging Roles in Advanced Chemical Synthesis and Materials Science

6-Acetamido-5-bromopicolinic Acid as a Versatile Building Block in Complex Organic Synthesis

The strategic placement of reactive functional groups on the pyridine (B92270) scaffold of this compound makes it an invaluable starting material in organic synthesis. The presence of the bromine atom, in particular, provides a handle for a variety of cross-coupling reactions, while the carboxylic acid and acetamido groups offer sites for further derivatization.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.gov this compound serves as a key precursor for the synthesis of a diverse array of these compounds. The pyridine ring itself is a fundamental heterocyclic motif, and the functional groups attached to it allow for its elaboration into more complex systems. nih.gov For instance, the bromine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. This enables the fusion of other rings to the pyridine core or the introduction of various substituents, leading to the generation of novel heterocyclic frameworks.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and simplifying reaction procedures. nih.gov While specific examples of this compound in MCRs are not extensively documented in readily available literature, its structural motifs are amenable to such transformations. For example, the carboxylic acid functionality can participate in Ugi or Passerini reactions, which are classic examples of isocyanide-based MCRs. mdpi.com Furthermore, the amine functionality, after deacetylation, could engage in reactions like the Mannich or Strecker reactions. mdpi.comfrontiersin.org The ability of this compound to act as an intermediate in MCRs would significantly enhance its utility in combinatorial chemistry and the rapid generation of compound libraries for drug discovery and materials science applications.

Role in Ligand Design and Coordination Chemistry for Catalysis

The picolinic acid moiety within this compound is a well-established chelating agent for metal ions. The nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxyl group can coordinate to a metal center in a bidentate fashion, forming a stable five-membered ring. researchgate.net This inherent chelating ability is fundamental to its application in coordination chemistry and catalysis.

This compound, and its parent compound 6-bromopicolinic acid, readily form complexes with a variety of transition metal ions, including cobalt(II), nickel(II), manganese(II), and zinc(II). researchgate.net X-ray crystallographic studies of complexes with 6-bromopicolinic acid have confirmed the N,O-bidentate coordination mode, resulting in octahedral geometries around the metal center, often with water molecules completing the coordination sphere. researchgate.netresearchgate.net The electronic properties of the ligand, and consequently the stability and reactivity of the resulting metal complex, can be fine-tuned by the substituents on the pyridine ring. The acetamido and bromo groups in this compound influence the electron density on the pyridine ring and the steric environment around the coordination site, thereby modulating the properties of the metal complexes.

Table 1: Metal Complexes with Picolinic Acid Derivatives

| Metal Ion | Ligand | Coordination Mode | Resulting Geometry | Reference |

| Cobalt(II) | 6-Bromopicolinic acid | N,O-bidentate | Octahedral | researchgate.net |

| Nickel(II) | 6-Bromopicolinic acid | N,O-bidentate | Octahedral | researchgate.netresearchgate.net |

| Manganese(II) | 6-Bromopicolinic acid | N,O-bidentate | Not specified | researchgate.net |

| Zinc(II) | 6-Bromopicolinic acid | N,O-bidentate | Not specified | researchgate.net |

Metal complexes derived from picolinic acid and its derivatives have shown promise in both homogeneous and heterogeneous catalysis. ajol.info While the direct catalytic applications of this compound complexes are still an emerging area of research, the foundational principles are well-established. The metal complexes can act as catalysts for a variety of organic transformations. For instance, the bromine atom on the ligand can serve as a reactive site to anchor the complex to a solid support, leading to the development of heterogeneous catalysts with improved stability and recyclability. The modular nature of the ligand allows for the systematic modification of its steric and electronic properties to optimize catalytic activity and selectivity for specific reactions.

Development of Chemical Probes and Tools for Biological Systems (as a research tool, not therapeutic)

Chemical probes are small molecules designed to selectively interact with and modulate the function of specific biological targets, such as proteins or enzymes. nih.gov They are invaluable tools for dissecting complex biological processes and validating potential drug targets. nih.govmskcc.org The structural features of this compound make it an attractive scaffold for the development of such research tools.

The development of chemical probes often involves the synthesis of a library of related compounds to establish structure-activity relationships. nih.gov The synthetic versatility of this compound, particularly the reactivity of the bromine atom for cross-coupling reactions, allows for the facile generation of a diverse set of derivatives. These derivatives can be screened for their ability to bind to and modulate the activity of a target protein. Furthermore, the scaffold can be functionalized with reporter groups, such as fluorescent tags or biotin (B1667282) labels, to enable visualization and pull-down experiments, which are crucial for identifying the cellular targets of the probe. mskcc.org While the primary focus of such tools is for research purposes to understand biological systems, the insights gained can inform future therapeutic development. nih.gov

Application in Agrochemicals and Functional Materials as a Synthetic Intermediate

The core structure of this compound makes it a promising scaffold for the synthesis of new agrochemicals, particularly herbicides. Picolinic acid and its derivatives are known to act as synthetic auxin herbicides, a class of plant growth regulators. nih.gov Recently, new picolinate (B1231196) compounds like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl have been introduced as novel herbicides. nih.govresearchgate.net Research has shown that modifications to the picolinic acid backbone can lead to compounds with potent herbicidal activity. For instance, the introduction of an aryl-substituted pyrazolyl group at the 6-position of the picolinic acid ring has yielded compounds with significantly higher herbicidal activity than existing commercial herbicides like picloram. nih.gov

The bromine atom at the 5-position and the acetamido group at the 6-position of this compound serve as key reactive handles for synthetic modifications. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide variety of functional groups, while the acetamido group can be hydrolyzed to an amino group, which can then be further functionalized. This versatility allows for the creation of a library of novel picolinic acid derivatives for screening as potential herbicides. For example, a study on 3-chloro-6-pyrazolyl-picolinate derivatives demonstrated that these compounds exhibited potent herbicidal activity and a broad herbicidal spectrum. nih.gov This highlights the potential of using substituted picolinic acids as lead structures for the discovery of new synthetic auxin herbicides. nih.gov

In the realm of functional materials, while direct applications of this compound are not yet widely reported, its structural motifs are found in compounds used to create advanced materials. The picolinamide (B142947) structure, for instance, is a key component in the design of various functional materials due to its coordination properties.

The following table provides an overview of representative picolinic acid derivatives and their applications, underscoring the potential of this compound as a building block for similar compounds.

| Picolinic Acid Derivative | Application Area | Key Research Finding | Reference |

| Halauxifen-methyl | Agrochemical (Herbicide) | A novel synthetic auxin herbicide. nih.govresearchgate.net | nih.govresearchgate.net |

| Florpyrauxifen-benzyl | Agrochemical (Herbicide) | A recently launched novel herbicide. nih.govresearchgate.net | nih.govresearchgate.net |

| 6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acids | Agrochemical (Herbicide) | Exhibit potent herbicidal activity, with some compounds being significantly more active than commercial herbicides. nih.gov | nih.gov |

| 3-Chloro-6-pyrazolyl-picolinate derivatives | Agrochemical (Herbicide) | Displayed better post-emergence herbicidal activity and a broader spectrum than the commercial herbicide clopyralid. nih.gov | nih.gov |

| 3-Pyrimidinyloxy-substituted picolinic acid derivatives | Agrochemical (Herbicide) | Useful as herbicides against a variety of weeds with low phytotoxicity to crops. google.com | google.com |

Contributions to Sustainable Chemical Processes and Technologies

The development of sustainable chemical processes is a key focus in modern chemistry, and the use of versatile intermediates like this compound can contribute to this goal. The principles of green chemistry, such as atom economy, the use of catalysts, and the development of traceless directing groups, are being applied to the synthesis of complex molecules, including those derived from picolinic acid.

One notable example is the use of picolinamide as a traceless directing group in cobalt-catalyzed synthesis. nih.gov Directing groups are used to control the regioselectivity of C-H functionalization reactions, but their removal after the reaction can generate waste. A traceless directing group is one that can be removed in a subsequent step without leaving any residual atoms in the final product. The use of picolinamide in this context allows for the efficient synthesis of isoquinolines through an oxidative annulation of benzylamides with alkynes, using oxygen as a terminal oxidant. nih.gov This process is highly atom-economical and avoids the use of stoichiometric and often toxic reagents.

The development of such catalytic systems highlights the potential for picolinic acid derivatives to be employed in more environmentally benign synthetic routes. While this specific example does not use this compound directly, the underlying picolinamide structure is key to the process. The functional groups on this compound could potentially be used to tune the properties of the directing group or to anchor it to a solid support for easier catalyst recycling, a key aspect of sustainable catalysis.

The following table summarizes some sustainable approaches involving picolinamide derivatives, illustrating the potential for this compound to be integrated into greener chemical technologies.

| Sustainable Approach | Description | Key Advantage | Reference |

| Picolinamide as a Traceless Directing Group | Cobalt-catalyzed synthesis of isoquinolines via C-H/N-H bond activation using picolinamide as a directing group that can be removed without leaving a trace. nih.gov | High atom economy, use of oxygen as a clean oxidant, and avoidance of stoichiometric waste. nih.gov | nih.gov |

| Process for Picolinamide Synthesis | Development of efficient, limited-step processes for the industrial-scale manufacture of biologically active picolinamide compounds. google.com | Reduced manufacturing costs and operational simplicity for chiral compounds. google.com | google.com |

Future Research Directions and Challenges in 6 Acetamido 5 Bromopicolinic Acid Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The efficient synthesis of polysubstituted pyridines remains a significant challenge in organic chemistry. vcu.edunih.gov For 6-acetamido-5-bromopicolinic acid, future research will likely focus on developing synthetic routes that are not only high-yielding but also modular and scalable. Current approaches to similar structures often involve multi-step sequences that can be lengthy and produce significant waste. google.com

A key challenge is the regioselective introduction of the acetamido, bromo, and carboxylic acid groups onto the pyridine (B92270) ring. Future synthetic strategies could explore:

Late-stage C-H functionalization: Directing group-assisted or transition-metal-catalyzed C-H activation strategies could enable the direct introduction of the acetamido or bromo groups onto a pre-functionalized picolinic acid backbone, reducing the number of steps and improving atom economy. rsc.orgnih.gov

Novel cycloaddition strategies: The development of novel cycloaddition reactions could provide access to the core pyridine structure with the desired substitution pattern in a single step.

Enzymatic and chemoenzymatic methods: The use of enzymes could offer highly selective and environmentally benign routes to key intermediates or the final product.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Late-Stage C-H Functionalization | High atom economy, reduced step count | Regioselectivity, catalyst cost and sensitivity |

| Novel Cycloaddition Reactions | Rapid construction of the pyridine core | Substrate scope, control of regiochemistry |

| Enzymatic/Chemoenzymatic Synthesis | High selectivity, mild reaction conditions | Enzyme availability and stability, substrate scope |

Exploration of Underutilized Reactivity Modes and Selective Transformations

The interplay of the electron-withdrawing carboxylic acid and the electron-donating acetamido group, along with the steric and electronic influence of the bromine atom, suggests a rich reactivity landscape for this compound. Future research should aim to explore the following: